molecular formula C7H12O4 B1175042 Terazosin CAS No. 141269-45-6

Terazosin

Cat. No. B1175042
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Terazosin is a medication used to treat symptoms of an enlarged prostate and high blood pressure . It belongs to a group of drugs called alpha-adrenergic blockers . Terazosin relaxes your veins and arteries so that blood can more easily pass through them. It also relaxes the muscles in the prostate and bladder neck, making it easier to urinate .


Molecular Structure Analysis

Terazosin’s molecular structure has been analyzed using mass spectrometry and thermal analyses techniques in comparison with semi-empirical molecular orbital (MO) calculations . The molecular structure of Terazosin has been confirmed by semi-empirical molecular orbital (MO) calculations .


Chemical Reactions Analysis

The fragmentation decomposition pathways of Terazosin have been investigated using mass spectrometry (MS) and thermal analyses (TA), and confirmed by semi-empirical molecular orbital (MO) calculation .

Scientific Research Applications

  • Effect on Behavioral Activation in Mice

    Terazosin, being a water-soluble alpha 1 antagonist, has been used to study its impact on behavioral activation related to brain alpha 1 adrenoceptor neurotransmission in mice. It was found to produce dose-dependent inhibition of motor activity and catalepsy, which suggests that central alpha 1-noradrenergic neurotransmission is essential for behavioral activation in response to environmental changes in mice (Stone et al., 1999).

  • Therapeutic Efficacy in Essential Hypertension

    Terazosin has been reviewed for its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy in essential hypertension. It has shown significant reductions in blood pressure in patients with mild to moderate hypertension and has a favorable impact on the plasma lipid profile (Titmarsh & Monk, 1987).

  • Analytical Methods for Determination in Various Matrices

    Various analytical methods have been explored for determining Terazosin in different matrices, reflecting its diverse applications in medical treatments for conditions like hypertension and enlarged prostate (Shrivastava, 2013).

  • Application in Benign Prostatic Hyperplasia

    Terazosin is effective in treating symptoms associated with benign prostatic hyperplasia. It selectively antagonizes alpha 1-adrenoceptor-mediated contraction in the prostate and related structures, thereby reducing urethral pressure and urinary symptoms (Wilde, Fitton, & Sorkin, 1993).

  • Use in Prostatodynia and Nonbacterial Prostatitis

    Terazosin has shown effectiveness in treating patients with nonbacterial prostatitis/prostatodynia, with significant symptomatic improvement (Neal & Moon, 1994).

  • Effect on Human Prostatic Cancer Cells

    In addition to its use in BPH and hypertension, Terazosin has shown potential in suppressing the viability of human prostatic cancer PC3 cells through proteasome inhibition, indicating its possible role in cancer treatment (Li et al., 2014).

  • Combination Therapy with Genistein for Prostate Cancer

    Research indicates that combining Terazosin with genistein, a soy isoflavone, can be more effective in inhibiting the growth of metastatic, hormone-independent prostate cancer cells compared to either agent alone (Chang et al., 2009).

Safety And Hazards

Terazosin may cause dizziness or fainting, especially when you first start taking it or when you start taking it again . You should not use this medication if you are allergic to Terazosin . If you stop taking Terazosin for any reason, call your doctor before you start taking it again . Terazosin can affect your pupils during cataract surgery .

properties

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O4/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14/h10-11,14H,3-9H2,1-2H3,(H2,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKUSRYTPJJLNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

63074-08-8 (hydrochloride), 70024-40-7 (mono-hydrochloride, dihydrate)
Record name Terazosin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063590647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3023639
Record name Terazosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Terazosin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015293
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.50e+00 g/L
Record name Terazosin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015293
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Terazosin is selective for alpha-1-adrenoceptors but not their individual subtypes. Inhibition of these alpha-1-adrenoceptors results in relaxation of smooth muscle in blood vessels and the prostate, lowering blood pressure and improving urinary flow. Smooth muscle cells accounts for roughly 40% of the volume of the prostate and so their relaxation reduces pressure on the urethra. It has also been shown that catecholamines induce factors responsible for mitogenesis and alpha-1-adrenergic receptor blockers inhibit this effect. A final long term mechanism of terazosin and other alpha-1-adrenergic receptor blockers is the induction of apoptosis of prostate cells. Treatment with terazosin enhances the expression of transforming growth factor beta-1 (TGF-beta1), which upregulates p27kip1, and the caspase cascade.
Record name Terazosin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01162
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Terazosin

CAS RN

63590-64-7
Record name Terazosin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63590-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Terazosin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063590647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Terazosin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01162
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Terazosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.191
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TERAZOSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L5014XET7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Terazosin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015293
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

271-274, 273 °C
Record name Terazosin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01162
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Terazosin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015293
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

The procedures were the same as described for Doxazosin, except that compound 3 (3.0 g, 16.3 mmol) prepared from Example 5 was reacted with 4-amino-2-chloro-6,7-dimethoxyquinazoline (3.8 g, 16.1 mmol) to provide 5.0 g of hydrochloride salt of Terazosin (73% yield), which is then converted to Terazosin (4.7 g, white solid) by alkalizing.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
compound 3
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
3.8 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

37.6 g 4-amino-2-(1-piperazinyl)-6,7-dimethoxyquinazoline and 15.8 g triethylamine are suspended in 400 ml methylene chloride. The suspension is cooled to -5° C. This suspension is stirred while 21.0 g tetrahydrofuran-2-carboxylic acid chloride are added drop by drop. The suspension is continued to be stirred for two hours at 0° C., thereafter the solvent is distilled off under vacuum. 200 ml methanol and 200 ml acetone are added to the residue. The resulting suspension is kept under reflux for 0.5 hours while stirring. Thereafter, it is cooled to 0° C. The product is isolated by filtration. 78 g of moist terazosin base are obtained.
Quantity
37.6 g
Type
reactant
Reaction Step One
Quantity
15.8 g
Type
reactant
Reaction Step Two
Quantity
21 g
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name

Synthesis routes and methods IV

Procedure details

Canadian Pat. No. 2,150,985 describes a process for preparing Terazosin.HCl dihydrate which initially involves the preparation of terazosin free base. The free base form is then reacted by suspension in water and the addition thereto of a molar equivalent of aqueous hydrochloric acid to produce Terazosin.HCl dihydrate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods V

Procedure details

To a solution of absolute ethanol (272 ml), water (68 ml) and N-(2-tetrahydrofuroyl)piperazine (20 g) were added, while stirring, 4-amino-2-chloro-6,7-dimethoxyquinazoline (22.2 g). The reaction mixture was heated to reflux and the reflux was maintained for about 32 hours. Then the reaction mixture was cooled to room temperature and stirred at this temperature for about 48 hours. The crystals were collected by filtration, washed with absolute ethanol and dried in vacuo at 40° C. to yield 36.44 g (85.5%) of Terazosin.HCl dihydrate. See Trial M in Table I. Trial N was performed using a 10% volume of water.
Quantity
272 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
68 mL
Type
solvent
Reaction Step One
Quantity
22.2 g
Type
reactant
Reaction Step Two
Yield
85.5%

Citations

For This Compound
18,400
Citations
T Wilt, RW Howe, I Rutks, R MacDonald… - Cochrane Database …, 1996 - cochranelibrary.com
… This systematic review of 17 studies found the effectiveness of terazosin was superior to … showed terazosin was less effective than transurethral microwave therapy. Men taking terazosin …
Number of citations: 72 www.cochranelibrary.com
JJ Kyncl - The American Journal of Medicine, 1986 - Elsevier
… dogs, terazosin … terazosin, demonstrating that this effect of terazosin is mediated by a sympatholytic mechanism of the alpha type. The nature of the alpha-blocking properties of terazosin …
Number of citations: 79 www.sciencedirect.com
H Lepor, D Henry, AR Laddu - The Prostate, 1991 - Wiley Online Library
… evaluating the efficacy and safety of terazosin, a selective long-… The dose of terazosin was titrated to maximal doses ranging … The present review of terazosin in males with symptomatic …
Number of citations: 66 onlinelibrary.wiley.com
H Lepor, Terazosin Research Group - Urology, 1995 - Elsevier
… This study suggests that terazosin is well tolerated … terazosin study (n = 196), or they were transferred into the study from multicenter, randomized, placebo-controlled studies of terazosin …
Number of citations: 188 www.sciencedirect.com
H Lepor, WO Williford, MJ Barry… - … England Journal of …, 1996 - Mass Medical Soc
… The principal investigator at each site was permitted to reduce the daily dose of terazosin … terazosin placebo) who had an adverse effect thought to be due to terazosin received terazosin …
Number of citations: 032 www.nejm.org
B Akduman, ED Crawford - Urology, 2001 - Elsevier
… , and terazosin.8 These newer drugs were as effective as phenoxybenzamine but had fewer side effects.8 Because of their long half-life, doxazosin and terazosin are commonly used in …
Number of citations: 98 www.sciencedirect.com
RC Sonders - The American Journal of Medicine, 1986 - Elsevier
… performed with terazosin indicate that orally administered terazosin is rapidly and completely absorbed. Following intravenous administration, the disposition of terazosin is characteris…
Number of citations: 87 www.sciencedirect.com
CQ Jiang, MX Gao, JX He - Analytica Chimica Acta, 2002 - Elsevier
… terazosin and bovine serum albumin (BSA) were studied by spectrofluorimetry. The binding constants of terazosin … The effects of various metal ions on the binding constants of terazosin …
Number of citations: 223 www.sciencedirect.com
H Lepor, S Auerbach, A Puras-Baez, P Narayan… - The Journal of …, 1992 - Elsevier
… terazosin group exhibited significantly greater increases in peak and mean … of terazosin exceeding 10 mg. This study unequivocally demonstrates the safety and efficacy of terazosin for …
Number of citations: 425 www.sciencedirect.com
N Kyprianou - The Journal of urology, 2003 - Elsevier
PURPOSE: Doxazosin and terazosin are known to relax prostate … terazosin induce apoptosis in prostate cancer cells in vitro and in vivo. The apoptotic effect of doxazosin and terazosin …
Number of citations: 180 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.